

# 1,3,5-Trimethylpyrazole chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 1,3,5-Trimethylpyrazole: Chemical Structure and Synthesis

#### Introduction

**1,3,5-Trimethylpyrazole**, a substituted pyrazole, is a heterocyclic aromatic organic compound with significant applications in medicinal chemistry and as an intermediate in various chemical syntheses.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure and detailed methodologies for its synthesis, tailored for researchers, scientists, and professionals in drug development.

# **Chemical Structure and Properties**

**1,3,5-Trimethylpyrazole** consists of a five-membered pyrazole ring with three methyl group substituents at the 1, 3, and 5 positions.[2] The presence of these methyl groups and the aromatic pyrazole core dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Properties of **1,3,5-Trimethylpyrazole** 



Property	Value	Reference(s)
IUPAC Name	1,3,5-trimethylpyrazole	[4]
Synonyms	1,3,5-Trimethyl-1H-pyrazole	[3][5]
CAS Number	1072-91-9	[2][4][5]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub>	[2][4][5]
Molecular Weight	110.16 g/mol	[2][3][5]
Appearance	White to off-white crystalline solid or colorless to light yellow liquid	[2][6]
Melting Point	38-41 °C	[6]
Boiling Point	168-170 °C	[6]
Solubility	Soluble in water	[2]

# Synthesis of 1,3,5-Trimethylpyrazole

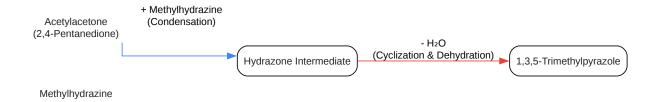
The most common and established method for synthesizing **1,3,5-trimethylpyrazole** is a variation of the Knorr pyrazole synthesis.[7][8][9] This reaction involves the condensation of a  $\beta$ -dicarbonyl compound with a hydrazine derivative.[7][10] Specifically for **1,3,5-trimethylpyrazole**, the reactants are acetylacetone (2,4-pentanedione) and methylhydrazine. [9]

The general mechanism involves the initial reaction of the more reactive carbonyl group of the  $\beta$ -dicarbonyl with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7]

# **Knorr Pyrazole Synthesis from Acetylacetone and Methylhydrazine**

This is the most direct route to **1,3,5-trimethylpyrazole**. The reaction proceeds by the condensation of methylhydrazine with acetylacetone.[9]





Click to download full resolution via product page

Caption: Knorr synthesis of 1,3,5-trimethylpyrazole.

## Synthesis of 3,5-Dimethylpyrazole (A Related Precursor)

While the direct synthesis uses methylhydrazine, it's informative to review the synthesis of the closely related 3,5-dimethylpyrazole, which is synthesized from acetylacetone and hydrazine. This compound can then be N-methylated to produce **1,3,5-trimethylpyrazole**.

Table 2: Summary of Quantitative Data for 3,5-Dimethylpyrazole Synthesis

Parameter	Value	Reference(s)
Reactants	Acetylacetone (0.50 mole), Hydrazine sulfate (0.50 mole)	[11]
Base	Sodium hydroxide (in 400 mL 10% solution)	[11]
Solvent	Water, Diethyl ether (for extraction)	[11]
Reaction Temperature	Maintained at ~15°C	[11]
Reaction Time	1.5 hours (30 min addition, 1 hr stirring)	[11]
Yield	77–81% (crude), 73–77% (recrystallized)	[11]



# Detailed Experimental Protocols Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate

This protocol is adapted from a well-established procedure for a related compound and serves as a foundational method.[11]

#### Materials:

- Hydrazine sulfate (65 g, 0.50 mole)
- 10% Sodium hydroxide solution (400 mL)
- Acetylacetone (2,4-pentanedione) (50 g, 0.50 mole)
- · Diethyl ether
- Saturated sodium chloride solution
- Anhydrous potassium carbonate
- Ice

#### Procedure:

- In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.
- Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
- Add 50 g (0.50 mole) of acetylacetone dropwise from the separatory funnel with continuous stirring. Maintain the temperature at approximately 15°C throughout the addition, which should take about 30 minutes.
- After the addition is complete, continue stirring the mixture for 1 hour at 15°C.
- Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.



- Transfer the mixture to a 1-liter separatory funnel and perform an extraction with 125 mL of diethyl ether.
- Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.
- Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
- Remove the ether by distillation. The residue, a slightly yellow crystalline solid of 3,5dimethylpyrazole, is obtained.
- Dry the product under reduced pressure. The expected yield is 37–39 g (77–81%).[11]

Note on Methylation: To obtain **1,3,5-trimethylpyrazole**, the resulting 3,5-dimethylpyrazole can be N-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[2]

## **Protocol: Direct Synthesis of 1,3,5-Trimethylpyrazole**

This is a conceptual protocol based on the general Knorr synthesis principle, using methylhydrazine directly.[9]

#### Materials:

- Methylhydrazine
- Acetylacetone (2,4-pentanedione)
- Glacial acetic acid (catalyst)
- Ethanol (solvent)

#### Procedure:

- In a round-bottomed flask, dissolve acetylacetone in ethanol.
- Add a catalytic amount of glacial acetic acid.

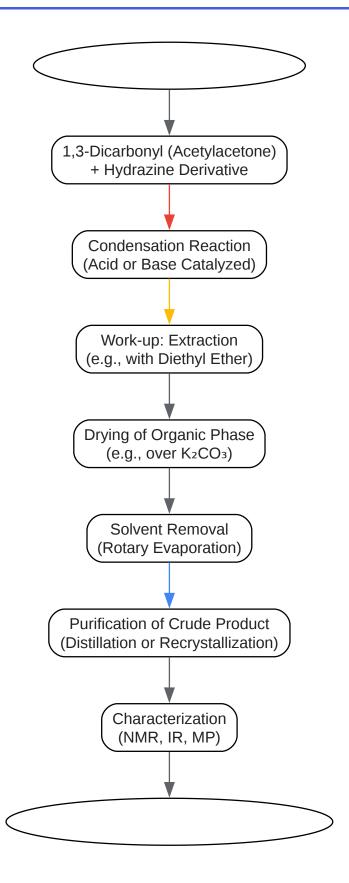


- · Cool the mixture in an ice bath.
- Slowly add an equimolar amount of methylhydrazine to the cooled solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- The resulting crude product can be purified by distillation or recrystallization from a suitable solvent like diethyl ether at low temperatures.[9]

# **Logical Workflow for Synthesis and Purification**

The general workflow for the synthesis and purification of pyrazoles via the Knorr synthesis is outlined below.





Click to download full resolution via product page

Caption: General experimental workflow for pyrazole synthesis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Trimethylpyrazole: a simple heterocycle reflecting Kitaigorodskii's packing principle PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [1,3,5-Trimethylpyrazole chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015565#1-3-5-trimethylpyrazole-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com